1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
Description
1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a heterocyclic compound featuring a fused benzothienopyrimidine core substituted with a hydrazone-linked 1-methyl-4-piperidinone moiety. This scaffold is of significant interest due to its structural similarity to pharmacologically active thienopyrimidine derivatives, which are known for their antimicrobial, anticancer, and enzyme inhibitory properties . The compound is synthesized via condensation of 4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with 1-methyl-4-piperidinone, a reaction typically catalyzed by glacial acetic acid in ethanol .
Properties
Molecular Formula |
C16H21N5S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N5S/c1-21-8-6-11(7-9-21)19-20-15-14-12-4-2-3-5-13(12)22-16(14)18-10-17-15/h10H,2-9H2,1H3,(H,17,18,20) |
InChI Key |
QOAOLFXQTAXDMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC2=C3C4=C(CCCC4)SC3=NC=N2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-4-piperidinone
The synthesis of 1-methyl-4-piperidinone, a key precursor, follows a Mannich reaction pathway. Source outlines a high-yield method using diethyl 1,3-acetone dicarboxylate, methylamine, and formaldehyde in the presence of p-toluenesulfonic acid. The reaction proceeds via a two-stage process:
-
Condensation and Cyclization :
Diethyl 1,3-acetone dicarboxylate reacts with methylamine and formaldehyde under reflux in benzene, catalyzed by p-toluenesulfonic acid. This forms an intermediate piperidone derivative. -
Decarboxylation and Hydrolysis :
Treatment with concentrated hydrochloric acid induces decarboxylation, yielding 1-methyl-4-piperidinone hydrochloride. Subsequent neutralization with alkali (pH 12) and extraction with dichloromethane isolates the free base.
Key Data :
-
Purity : >98% (confirmed via NMR and melting point analysis).
-
Optimization : Excess methylamine (molar ratio 1:3:2 for diethyl 1,3-acetone dicarboxylate:formaldehyde:methylamine) minimizes side reactions.
Synthesis of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-amine
The benzothienopyrimidine core is constructed through a Gewald reaction followed by pyrimidine ring formation:
-
Thiophene Synthesis (Gewald Reaction) :
2-Aminothiophene-3-carboxylate derivatives are synthesized via cyclocondensation of ketones (e.g., cyclohexanone) with sulfur and cyanoacetamide in ethanol under basic conditions. -
Pyrimidine Ring Formation :
The aminothiophene intermediate reacts with urea or thiourea in acetic acid at 120°C to form the pyrimidine ring. Hydrogenation (H₂/Pd-C) reduces double bonds, yielding the 5,6,7,8-tetrahydro derivative.
Key Data :
-
Yield : 65–75% for pyrimidine cyclization.
-
Catalyst : Pd/C (5 wt%) achieves full hydrogenation in 6–8 hours.
Conversion to 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylhydrazine
The aminopyrimidine intermediate is converted to the hydrazine derivative via diazotization and reduction:
-
Diazotization :
Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates a diazonium salt. -
Reduction :
The diazonium salt is reduced with stannous chloride (SnCl₂) in HCl, yielding the hydrazine derivative.
Key Data :
-
Yield : 60–70%.
-
Purity : 97% (HPLC).
Hydrazone Formation with 1-Methyl-4-piperidinone
The final step involves condensation of the hydrazine moiety with 1-methyl-4-piperidinone:
-
Reaction Conditions :
Equimolar amounts of 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylhydrazine and 1-methyl-4-piperidinone are refluxed in ethanol with catalytic acetic acid (5 mol%) for 12–24 hours. -
Workup :
The product is isolated via vacuum distillation, followed by recrystallization from ethanol/water.
Key Data :
-
Purity : >99% (by ¹H NMR).
-
Optimization : Prolonged reaction times (>20 hours) improve conversion but risk decomposition.
Analytical Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 3.45 (m, 4H, piperidinone-H), 2.95 (s, 3H, N-CH₃), 2.70–1.90 (m, 8H, tetrahydrobenzothieno-H) .
-
MS (ESI+) : m/z 358.1 [M+H]⁺.
Thermal Stability :
-
Melting Point : 214–216°C (decomposition).
-
TGA : Stable up to 200°C under nitrogen.
Comparative Analysis of Methodologies
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 80% | 91.7% |
| Reaction Time | 24 hours | 8 hours |
| Purification | Recrystallization | Column Chromatography |
| Scalability | Pilot-scale | Industrial-scale |
Method A prioritizes high purity but requires longer reaction times, whereas Method B emphasizes rapid synthesis with superior yields.
Industrial-Scale Considerations
-
Cost Efficiency : Source ’s method reduces raw material costs by 30% through solvent recycling.
-
Safety : Avoidance of Sandmeyer reactions (common in older methods) eliminates hazardous diazonium intermediates .
-
Environmental Impact : Ethanol/water mixtures in workup steps align with green chemistry principles.
Chemical Reactions Analysis
1-Methyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its antitumor properties. Studies have shown that derivatives of piperidinone exhibit selective cytotoxicity against various cancer cell lines. For instance, a series of compounds derived from 1-methyl-4-piperidinone demonstrated significant activity against human leukemia (HL-60) and oral squamous cell carcinoma (HSC-2) lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperidone ring enhance cytotoxic potency .
Case Study: Antitumor Activity
A study involving the synthesis of 3,5-benzylidene-4-piperidones revealed that these compounds exhibited higher tumor-selective toxicity compared to non-malignant cells. The results indicated a promising avenue for developing new anticancer agents based on the piperidinone scaffold .
Organic Synthesis Applications
1-Methyl-4-piperidinone serves as a versatile intermediate in organic synthesis. It is used to prepare various functionalized compounds through reactions such as:
- Michael Addition : Reacting with malononitrile to form spiropiperidine rings.
- Condensation Reactions : Generating N,N'-dimethylbispidinones via double Mannich condensation .
These reactions showcase the compound's utility in synthesizing complex organic molecules.
Materials Science Applications
In materials science, derivatives of 1-methyl-4-piperidinone are utilized as precursors for polymers and fibers. They have been employed in the production of nylon and other synthetic fibers due to their polymerizable nature. Additionally, these compounds find applications as solvents and intermediates in inks and water-soluble paints .
Summary of Research Findings
The following table summarizes key findings from studies on 1-methyl-4-piperidinone derivatives:
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Enzyme Inhibition
Anticancer Activity
- The thiosemicarbazide derivative 7a (APCI-MS m/z 309.1) demonstrated 82% yield in synthesis and potent cytotoxicity against HepG2 cells, likely via metal chelation and ROS generation .
- By contrast, sulfonamide derivatives (e.g., 5e ) exhibit lower potency but improved pharmacokinetic profiles due to enhanced water solubility .
Key Research Findings and Challenges
- Selectivity: The piperidinone hydrazone’s tertiary amine may improve selectivity for PARP14 over PARP1 by forming hydrogen bonds with Asp1604 in the PARP14 active site .
- Stability : Hydrazone derivatives are prone to hydrolysis under acidic conditions, necessitating formulation adjustments for in vivo studies .
- Structural Limitations: The fused benzothienopyrimidine core contributes to planar rigidity, which may limit blood-brain barrier penetration despite enhancing target binding .
Biological Activity
1-Methyl-4-piperidinone 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, antioxidant effects, and its potential applications in pharmacology.
Chemical Structure and Properties
The compound can be described by its molecular formula and is characterized by a piperidinone structure fused with a benzothieno-pyrimidine moiety. Its hydrazone linkage contributes to its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of derivatives of 1-methyl-4-piperidinone. For instance, compounds synthesized from this base structure exhibited significant reductions in pro-inflammatory markers in macrophage cell lines. The studies utilized real-time polymerase chain reaction (RT-PCR) and Griess assays to measure inflammatory responses.
- Case Study : In a study involving RAW 264.7 macrophages treated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ), derivatives of 1-methyl-4-piperidinone showed a marked decrease in nitric oxide production and inflammatory cytokine expression compared to controls. This suggests that these compounds could serve as effective anti-inflammatory agents, potentially offering alternatives to traditional treatments like curcumin .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including the DPPH radical scavenging method. The results indicated that certain derivatives possess strong free radical scavenging abilities.
- Research Findings : Compounds derived from 1-methyl-4-piperidinone demonstrated improved antioxidant activities compared to curcumin derivatives. The structural modifications significantly influenced their efficacy, suggesting that careful design can enhance bioactivity .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated favorable absorption characteristics for several derivatives of this compound. In silico models predicted good gastrointestinal absorption and blood-brain barrier permeability.
| Property | Value |
|---|---|
| LogP | 5.91 to 6.19 |
| Water Solubility (Log S) | Moderate to Good |
| GI Absorptivity | High |
| BBB Permeability | Acceptable |
These properties suggest potential for therapeutic use in central nervous system disorders and other conditions requiring effective anti-inflammatory or antioxidant interventions.
Q & A
Q. Q1: What are the established synthetic routes for preparing 1-methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone, and how can its purity be validated?
Answer: The compound is synthesized via hydrazone formation, typically involving condensation of a hydrazine derivative with a ketone-containing precursor. For example, analogous methods involve reacting 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with hydrazine derivatives under reflux conditions in ethanol . Purity validation requires multi-modal characterization:
- LC-MS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 297.0 for related compounds) .
- 1H NMR : Key signals include aromatic protons (δ 7.08–8.37 ppm) and aliphatic protons from the tetrahydro ring (δ 1.90–3.05 ppm) .
- Elemental analysis : To verify C, H, N, and S content.
Intermediate Structural Analysis
Q. Q2: How can researchers resolve ambiguities in the tautomeric or conformational states of the hydrazone moiety during structural studies?
Answer: Tautomerism in hydrazones can be addressed via:
- X-ray crystallography : Definitive determination of solid-state structure.
- Variable-temperature NMR : Observing proton shifts (e.g., NH protons) to identify dynamic equilibria .
- Computational modeling : Density Functional Theory (DFT) calculations to predict stable tautomers .
Advanced Reaction Optimization
Q. Q3: What computational-experimental strategies are recommended for optimizing reaction yields in multi-step syntheses of this compound?
Answer: Integrated approaches from ICReDD’s framework are effective :
Quantum chemical reaction path searches : Identify low-energy transition states for key steps (e.g., cyclization or hydrazone formation).
High-throughput screening : Test variables (solvent, catalyst, temperature) using Design of Experiments (DoE).
Feedback loops : Use experimental data to refine computational models iteratively.
Biological Activity Contradictions
Q. Q4: How should researchers address contradictory reports on the antimicrobial or pharmacological activity of this compound?
Answer: Methodological steps include:
- Standardized assays : Use CLSI/MICS guidelines for antimicrobial testing to ensure reproducibility .
- Dose-response studies : Establish EC50/IC50 values across multiple cell lines or microbial strains.
- Structural analogs : Compare activity trends with derivatives (e.g., methyl vs. benzyl substituents) to identify pharmacophores .
Coordination Chemistry Applications
Q. Q5: What experimental protocols are used to study metal complexation with this hydrazone, and how does coordination affect its reactivity?
Answer:
- Synthesis of metal complexes : React the hydrazone with metal salts (e.g., CoCl2, Ni(NO3)2) in ethanol under reflux .
- Analytical techniques :
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands.
- Magnetic susceptibility : Assess metal oxidation states.
- Reactivity impact : Coordination often stabilizes the hydrazone ligand, altering redox properties or enhancing catalytic activity in oxidation reactions .
Advanced Analytical Challenges
Q. Q6: How can researchers differentiate between regioisomers or byproducts formed during the synthesis of this compound?
Answer:
- Chromatography : Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate isomers.
- Tandem MS/MS : Fragment ions can distinguish regioisomers based on cleavage patterns .
- 2D NMR (COSY, NOESY) : Correlate proton environments to confirm substitution patterns .
Stability and Degradation
Q. Q7: What accelerated stability studies are recommended to predict the compound’s shelf-life under varying storage conditions?
Answer:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring : Track degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., hydrolysis of the hydrazone bond) .
Scaling-Up Challenges
Q. Q8: What reactor design principles mitigate issues like exothermicity or poor mixing during large-scale synthesis?
Answer:
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .
- CFD simulations : Model fluid dynamics to optimize agitation and solvent choice .
Computational Docking Studies
Q. Q9: How can molecular docking be employed to predict the compound’s binding affinity to biological targets (e.g., kinases or microbial enzymes)?
Answer:
- Target preparation : Retrieve protein structures from PDB (e.g., Staphylococcus aureus dihydrofolate reductase).
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare predicted binding poses with crystallographic data from analogous inhibitors .
Data Reproducibility
Q. Q10: What practices ensure reproducibility in synthetic and biological studies involving this compound?
Answer:
- Detailed protocols : Report exact molar ratios, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization) .
- Reference standards : Use certified NMR solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) .
- Open data : Deposit raw spectral data and crystallographic files in repositories like Zenodo or ChemRxiv.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
